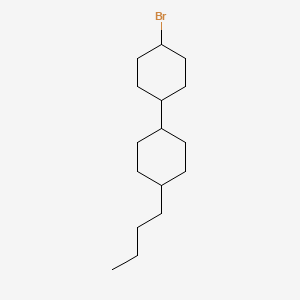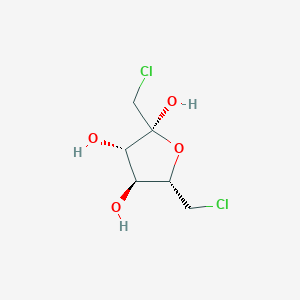
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(Thiophen-3-ylmethyl)-4-(1-(o-Tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung des Pyrimidin-Kerns: Dies kann durch die Kondensation geeigneter Aldehyde oder Ketone mit Guanidin oder seinen Derivaten erreicht werden.
Einführung des Pyrazol-Rings: Der Pyrazol-Ring kann durch Cyclisierungsreaktionen unter Einbeziehung von Hydrazinen und 1,3-Diketonen eingeführt werden.
Anbindung der Thiophen-Gruppe: Die Thiophen-Einheit kann durch nucleophile Substitutionsreaktionen oder Kreuzkupplungsreaktionen wie Suzuki- oder Stille-Kupplung angebracht werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und strenger Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophen-Ring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen könnten die Pyrazol- oder Pyrimidin-Ringe angreifen, was möglicherweise zu hydrierten Derivaten führt.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an verschiedenen Positionen an den Pyrimidin- oder Pyrazol-Ringen auftreten.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH4).
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) oder Nucleophile wie Amine und Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation Sulfoxide ergeben, während die Reduktion hydrierte Derivate erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse oder als potenzielles Therapeutikum.
Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von N-(Thiophen-3-ylmethyl)-4-(1-(o-Tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amin hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Pyrimidinderivate mit Enzymen, Rezeptoren oder Nukleinsäuren interagieren und deren Aktivität modulieren. Die Verbindung könnte bestimmte Pfade hemmen oder aktivieren, was zu den beobachteten Wirkungen führt.
Wirkmechanismus
The mechanism of action of N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(Thiophen-2-ylmethyl)-4-(1-(o-Tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amin
- N-(Furan-3-ylmethyl)-4-(1-(o-Tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amin
- N-(Thiophen-3-ylmethyl)-4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-amin
Einzigartigkeit
N-(Thiophen-3-ylmethyl)-4-(1-(o-Tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amin ist einzigartig aufgrund der spezifischen Kombination seiner funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen können. Insbesondere das Vorhandensein des Thiophen-Rings könnte seine elektronischen Eigenschaften und seine Bindungsaffinität zu bestimmten biologischen Zielstrukturen verbessern.
Eigenschaften
Molekularformel |
C19H17N5S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H17N5S/c1-14-4-2-3-5-18(14)24-12-16(11-22-24)17-6-8-20-19(23-17)21-10-15-7-9-25-13-15/h2-9,11-13H,10H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
YDFKEXPSTMGONK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)


![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)

![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)
